
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide, also known as URB597, is a fatty acid amide hydrolase (FAAH) inhibitor that has been extensively studied in scientific research. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain sensation, mood, and appetite. URB597 has shown promise as a potential treatment for a variety of conditions, including chronic pain, anxiety, and depression. In
Wissenschaftliche Forschungsanwendungen
Drug Development
This compound is a versatile material used in scientific research, particularly in drug development. Its unique properties make it ideal for various applications, including the synthesis of new drugs .
Chemical Synthesis
“N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide” is also used in chemical synthesis. Its unique structure and properties make it a valuable component in the synthesis of complex chemical compounds .
Antitubercular Potential
Compounds with similar structures have shown potent antitubercular activity against Mycobacterium tuberculosis strain . This suggests that “N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide” could potentially be used in the development of new antitubercular drugs.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound could potentially be used in the development of new antileishmanial and antimalarial drugs.
Neurotoxicity Studies
Compounds with similar structures have been used to investigate neurotoxic potentials . This compound could potentially be used in similar studies to understand its effects on the nervous system.
Oxidative Stress Studies
This compound could potentially be used in studies investigating oxidative stress . Oxidative stress is linked to many diseases, and understanding how this compound interacts with oxidative stress pathways could provide valuable insights into disease mechanisms.
Inhibition of Acetylcholinesterase (AchE) Activity
Compounds with similar structures have been used to study the inhibition of AchE activity . This compound could potentially be used in similar studies to understand its effects on AchE activity and its implications on nerve pulse transmission.
Development of Safe and Effective Antileishmanial and Antimalarial Agents
Given its potential antileishmanial and antimalarial activities, this compound could be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which share some structural similarities with pyrazole, have been found to undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to changes in the cellular environment and influence various biological activities.
Biochemical Pathways
Related compounds such as indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These effects can lead to downstream changes in cellular processes and responses.
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties can significantly impact the bioavailability of the compound.
Result of Action
It can be inferred from related compounds that its action could lead to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Eigenschaften
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-3-15(19)16-8-9-18-14(12-6-7-12)10-13(17-18)11-4-5-11/h10-12H,2-9H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQVSYYYDDBJKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)

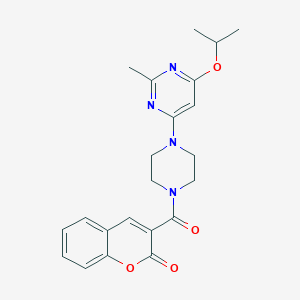
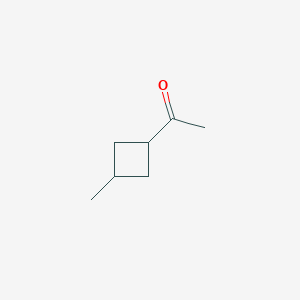
![5-Fluoro-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2388966.png)
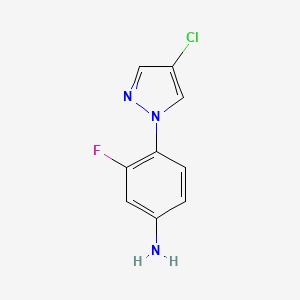
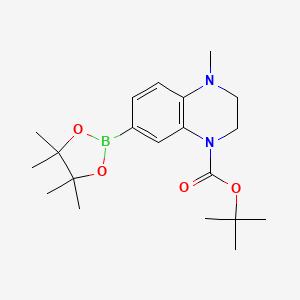
![S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2388973.png)

![Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2388977.png)
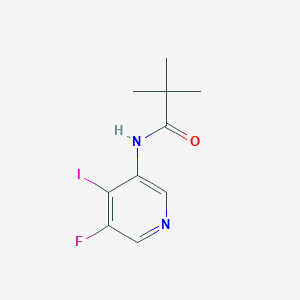
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2388979.png)
